Methyl 2-(2-oxocyclopentyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-oxocyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-3-2-4-7(6)9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUFQALZTPBXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458984 | |
| Record name | Methyl 2-(2-oxocyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4934-95-6 | |
| Record name | Methyl 2-(2-oxocyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 2 Oxocyclopentyl Acetate
Classical and Contemporary Synthetic Routes to the Core Structure
The synthesis of methyl 2-(2-oxocyclopentyl)acetate can be achieved through various chemical transformations. These routes are designed to construct the cyclopentanone (B42830) ring and introduce the acetate (B1210297) side chain with high efficiency and selectivity.
Esterification-Based Approaches and their Mechanistic Variants
Esterification is a fundamental reaction in organic synthesis and can be employed for the synthesis of this compound, typically by reacting 2-(2-oxocyclopentyl)acetic acid with methanol in the presence of an acid catalyst. google.commdpi.com
The Fischer-Speier esterification is a classic example, involving the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. mdpi.com The reaction is typically catalyzed by strong acids like sulfuric acid or hydrochloric acid. google.commdpi.com
| Catalyst | Alcohol | Conditions | Yield | Reference |
| Sulfuric Acid | Ethanol | Reflux | Not specified | google.com |
| Sulfuric Acid | Methanol | Not specified | High | mdpi.com |
| Hydrochloric Acid | Methanol | Stirring, 24h | 50-70% | mdpi.com |
Mechanistic variants of esterification aim to improve reaction rates and yields. Microwave-assisted esterification, for instance, has been shown to significantly reduce reaction times and improve efficiency in the synthesis of other esters like methyl acetate. researchgate.netuctm.edu The use of different acetylating agents, such as acetyl chloride or acetic anhydride, can also influence the effectiveness of the esterification process. researchgate.net
Cyclization and Ring-Forming Reactions
The formation of the cyclopentanone ring is a key step in the synthesis of this compound. This can be achieved through various cyclization strategies.
A common and effective method for constructing the cyclopentanone ring is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. stackexchange.comucla.edu Diethyl adipate is a frequently used open-chain precursor for this purpose. google.comgoogle.comprepchem.com
| Starting Material | Base | Key Steps | Product | Reference |
| Diethyl Adipate | Sodium | Condensation, Substitution, Hydrolysis, Decarboxylation, Esterification | Ethyl 2-(2-oxocyclopentyl)acetate | google.com |
| Dimethyl Adipate | Sodium Methoxide | Dieckmann Condensation | Methyl 2-oxocyclopentane-1-carboxylate | stackexchange.comucla.edu |
The regioselective cyclocarboxylation of nonconjugated dienes presents a modern approach to synthesizing cyclic ketones. This method involves the use of radical cascade reactions to construct complex polycyclic skeletons in a highly regio- and stereoselective manner. rsc.org While not a direct synthesis of the target molecule, this strategy highlights advanced techniques for forming cyclopentanone rings that could be adapted. For instance, radical annulation cyclization of 1,7-dienes with aldehydes can lead to the formation of N-containing polycyclic compounds. rsc.orgresearchgate.net
Directed Alpha-Alkylation and Alpha-Acylation Strategies
Alpha-alkylation and alpha-acylation of pre-existing cyclopentanone rings are direct methods for introducing the acetate side chain.
This strategy involves the generation of a specific enolate of cyclopentanone, which then reacts with an appropriate electrophile. The use of silyl (B83357) enol ethers of cyclopentanone in the presence of a Lewis acid allows for the α-tert-alkylation of ketones, a traditionally challenging transformation. orgsyn.org For the synthesis of this compound, the enolate of cyclopentanone could be reacted with a reagent like methyl bromoacetate.
Nucleophilic Addition to Cyclopentanone Derivatives
Nucleophilic addition reactions, particularly the Michael addition, provide another powerful route for the synthesis of this compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org
The Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this context, a suitable Michael donor, such as the enolate of a malonic ester, can be added to a Michael acceptor like 2-cyclopentenone. Subsequent hydrolysis and decarboxylation of the adduct would yield the desired product. One reported synthesis involves the addition reaction of 2-cyclopentenone and methyl acrylate. google.com Another approach involves reacting cyclopentanone with morpholine to form an enamine, which then reacts with an acrylate. google.com
| Michael Acceptor | Michael Donor/Reagent | Key Steps | Product | Reference |
| 2-Cyclopentenone | Methyl Acrylate | Michael Addition | 3-(2-oxocyclopentyl)-propionic ester | google.com |
| Cyclopentanone | Morpholine, then Acrylate | Enamine formation, Michael Addition | 3-(2-oxocyclopentyl)-propionic ester | google.com |
Biocatalytic and Enzymatic Synthesis of this compound
The use of biocatalysts, such as isolated enzymes and whole-cell systems, offers a powerful and green alternative for the synthesis of chiral compounds like this compound. These methods are prized for their high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical syntheses.
Enantioselective Enzymatic Reduction Pathways (e.g., Yeast Reduction, Carbonyl Reductases)
The asymmetric reduction of the ketone moiety in a precursor to this compound is a key strategy for producing enantiomerically pure forms of the corresponding alcohol, which can then be oxidized to the target compound.
Yeast Reduction: Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the asymmetric reduction of ketones. It contains a variety of oxidoreductases that can catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. While specific studies on the direct reduction of this compound by yeast are not extensively detailed in the reviewed literature, the reduction of analogous cyclic ketones is well-documented. For instance, the reduction of 2-substituted cyclopentanones and cyclohexanones using baker's yeast typically yields the corresponding (S)-alcohols with high enantiomeric excess (ee). The stereochemical outcome is often governed by Prelog's rule, which predicts the stereochemistry of the alcohol product based on the relative sizes of the substituents attached to the carbonyl carbon.
Carbonyl Reductases (KREDs): Isolated carbonyl reductases, also known as ketoreductases (KREDs), offer a more controlled and specific alternative to whole-cell systems. These enzymes, which are often NAD(P)H-dependent, can exhibit high levels of enantioselectivity and substrate specificity. The use of engineered KREDs has become a cornerstone of industrial biocatalysis for the synthesis of chiral alcohols. For example, structure-guided directed evolution has been successfully applied to carbonyl reductases to enhance their activity and stereoselectivity towards bulky ketone substrates. A carbonyl reductase from Sporobolomyces salmonicolor (SSCR) was engineered to significantly improve its activity in the desymmetric reduction of 2,2-disubstituted-1,3-cyclopentanediones, yielding the corresponding (2S,3S)-hydroxyketones with over 98% diastereomeric ratio. nih.gov This highlights the potential for developing tailored KREDs for the specific and highly selective reduction of precursors to enantiomerically pure this compound.
| Biocatalyst System | Substrate Type | Typical Product Stereochemistry | Key Advantages |
| Baker's Yeast (S. cerevisiae) | Prochiral cyclic ketones | (S)-alcohol | Low cost, readily available, whole-cell system (no cofactor addition needed) |
| Carbonyl Reductases (KREDs) | Prochiral ketones | Can be engineered for either (R) or (S) selectivity | High selectivity, well-defined system, amenable to protein engineering |
Lipase-Catalyzed Transformations (e.g., Michael Addition Reactions)
Lipases are remarkably versatile enzymes that, despite their natural function in hydrolyzing fats, can catalyze a wide range of reactions in organic synthesis, including the formation of carbon-carbon bonds. Their promiscuous activity has been exploited for Michael addition reactions, which are fundamental for the synthesis of compounds like this compound.
The synthesis of the core structure of this compound can be envisioned through a Michael addition of a malonate derivative to 2-cyclopentenone. Lipases can catalyze such transformations, often with a degree of stereoselectivity. For instance, immobilized lipase from Thermomyces lanuginosus (Lipozyme TLIM) has been shown to catalyze the asymmetric Michael addition of 1,3-dicarbonyl compounds to various nitroolefins and cycloalkenones. unam.mx While enantioselectivities can be modest in some cases, these findings open the door for applying similar strategies to the synthesis of chiral this compound. The proposed mechanism involves the activation of the nucleophile by the enzyme's active site residues. mdpi.com
The choice of lipase, solvent, and reaction conditions is crucial for the success of these transformations. Lipases from different sources can exhibit varying levels of activity and selectivity for a given reaction. For example, in the promiscuous Knoevenagel–phospha–Michael reaction, lipase from Candida cylindracea (CcL) was found to be the most effective catalyst among several tested. nih.gov
Discovery and Engineering of Novel Enzymes for Stereoselective Synthesis
The discovery of novel enzymes from nature and the improvement of existing ones through protein engineering are driving forces in modern biocatalysis. These approaches are critical for developing efficient and highly stereoselective synthetic routes to valuable chiral molecules.
Discovery of Novel Enzymes: Screening of microbial diversity continues to uncover new enzymes with unique catalytic properties. For instance, a novel bacterial strain, Bacillus cereus TQ-2, was identified for its ability to reduce prochiral ketones with high activity and excellent anti-Prelog stereoselectivity, producing (R)-alcohols. mdpi.com Such discoveries expand the toolbox of biocatalysts available for asymmetric synthesis.
Protein Engineering: When naturally occurring enzymes lack the desired activity, stability, or selectivity, protein engineering techniques such as directed evolution and site-directed mutagenesis can be employed. Ene-reductases (ERs), for example, are powerful biocatalysts for the asymmetric reduction of activated C=C bonds. Protein engineering has been used to enhance their catalytic properties and even reverse their inherent stereoselectivity. nih.govtandfonline.comtandfonline.com Similarly, the enantioselectivity of Old Yellow Enzyme from Saccharomyces cerevisiae (OYE2y) in the reduction of (E/Z)-citral was successfully engineered, with specific mutations acting as an "enantioselectivity switch." nih.gov These strategies could be directly applied to develop enzymes for the highly stereoselective synthesis of either enantiomer of this compound or its precursors. Structure-guided directed evolution of a carbonyl reductase has also been used to achieve a 23.9-fold enhancement in enzyme activity and produce the desired stereoisomer with high selectivity. nih.gov
| Engineering Strategy | Target Enzyme Class | Goal | Example Application |
| Site-Directed Mutagenesis | Ene-Reductases (ERs) | Reverse stereoselectivity | Production of opposite enantiomers of chiral compounds. nih.govtandfonline.comtandfonline.com |
| Directed Evolution | Carbonyl Reductases (KREDs) | Increase activity and selectivity | Synthesis of (2S,3S)-2,2-disubstituted-3-hydroxycyclopentanones. nih.gov |
| Site-Saturation Mutagenesis | Old Yellow Enzymes (OYEs) | Enhance enantioselectivity | Asymmetric reduction of (E/Z)-citral to (R)-citronellal. nih.gov |
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this involves developing solvent-free reaction conditions and utilizing energy-efficient technologies like microwave irradiation.
Development of Solvent-Free Reaction Conditions
Performing reactions without a solvent offers significant environmental benefits, including reduced waste, lower costs, and simplified purification procedures. Several key reactions for the synthesis of cyclopentanone derivatives have been successfully adapted to solvent-free conditions.
The Michael addition, a crucial step in building the substituted cyclopentane (B165970) ring, can be performed efficiently without solvents. For example, the addition of 1,3-dicarbonyl compounds to nitroalkenes has been achieved by a simple grinding method under catalyst- and solvent-free conditions, yielding the desired products in good to excellent yields. nih.gov Similarly, a protocol for the Michael addition of thiols to α,β-unsaturated carbonyl compounds, including 2-cyclopentenone, has been developed under solvent-free conditions, highlighting the operational simplicity and mildness of this approach. researchgate.net
Aldol (B89426) condensation reactions involving cyclopentanone have also been successfully carried out under solvent-free conditions using solid acid catalysts. rsc.orgmdpi.com In one study, natural clay-based catalysts were used for the aldol condensation of cyclopentanone, achieving high conversion and selectivity for the dimer and trimer products. mdpi.comresearchgate.net These solvent-free methods demonstrate a viable and environmentally benign pathway for synthesizing precursors to this compound.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reactions, and shorter reaction times compared to conventional heating methods. This technology aligns well with the principles of green chemistry by improving energy efficiency.
Microwave irradiation has been effectively applied to Michael addition reactions. The facile addition of active methylene (B1212753) compounds to α,β-unsaturated carbonyl compounds can be achieved on the surface of potassium carbonate under microwave irradiation, often in a solvent-free manner. ias.ac.in The enantioselective Michael addition of malonates to cyclic enones, catalyzed by a BINOL–Al–Li complex, was also significantly accelerated by microwave activation, with reaction times reduced from hours to minutes while maintaining high enantioselectivity. tandfonline.com
Furthermore, microwave-assisted protocols have been developed for the synthesis of various substituted cyclopentanones and other heterocyclic systems derived from them. nih.govmdpi.com For instance, a highly efficient, solvent-free aza-Michael addition to α,β-unsaturated carbonyl compounds, including cyclohexenone, was achieved in 2–7 minutes under microwave irradiation using a reusable solid-supported catalyst. tandfonline.com These examples underscore the potential of microwave-assisted synthesis to provide rapid and efficient routes to this compound and its derivatives.
| Green Chemistry Approach | Reaction Type | Key Advantages |
| Solvent-Free Conditions | Michael Addition, Aldol Condensation | Reduced waste, simplified workup, lower cost, environmental benignity. nih.govresearchgate.netmdpi.com |
| Microwave-Assisted Synthesis | Michael Addition, Cyclopentanone Synthesis | Rapid reaction times, increased yields, improved energy efficiency. ias.ac.intandfonline.comtandfonline.com |
Inability to Generate Article on "this compound" Synthesis
Following a comprehensive and repeated search of available scientific literature, it has been determined that there is insufficient specific, published research data to generate the requested article section on "Sustainable Catalysis Development for Enhanced Atom Economy" for the compound “this compound.”
While general principles of sustainable catalysis, atom economy, and synthetic routes for related cyclopentanone derivatives are well-documented, the application of these principles with detailed experimental data, catalyst performance, and atom economy calculations specifically for this compound is not present in the available search results.
To maintain the requested high standards of scientific accuracy and avoid introducing information that is not supported by direct research on the target compound, the article section cannot be generated as specified. Providing a response would require speculation and extrapolation from unrelated examples, which would violate the core instructions of the prompt.
Chemical Reactivity and Transformation Pathways of Methyl 2 2 Oxocyclopentyl Acetate
Carbonyl Reactivity and Functional Group Interconversions
The presence of a ketone carbonyl group in Methyl 2-(2-oxocyclopentyl)acetate is a focal point for a variety of chemical reactions. This reactivity allows for the introduction of new functional groups and the modification of the carbon skeleton.
The electrophilic carbon atom of the ketone in this compound is susceptible to attack by various nucleophiles. These reactions are fundamental to constructing more elaborate molecular architectures. The outcomes of these additions are highly dependent on the nature of the nucleophile and the reaction conditions employed. For instance, the addition of organometallic reagents like Grignard reagents or organolithium compounds can lead to the formation of tertiary alcohols.
Condensation reactions are a cornerstone of carbon-carbon bond formation. This compound can participate in both Knoevenagel and aldol-type condensations. In a Knoevenagel condensation, the active methylene (B1212753) group of a compound, such as malononitrile (B47326) or ethyl cyanoacetate, reacts with the ketone in the presence of a weak base. This results in the formation of a new carbon-carbon double bond.
Aldol (B89426) condensations, on the other hand, involve the reaction of an enolate with a carbonyl compound. This compound can act as the carbonyl component, reacting with an enolate derived from another ketone or aldehyde. Alternatively, under specific basic conditions, it can self-condense, where one molecule acts as the enolate donor and another as the carbonyl acceptor. These reactions are pivotal for the synthesis of complex cyclic and acyclic systems.
The ketone functionality of this compound can be readily reduced to a secondary alcohol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reagent can sometimes influence the stereochemical outcome of the reduction, providing access to different diastereomers of the resulting alcohol.
Enolate Chemistry and Alpha-Substitution Reactions
The protons on the carbon atom adjacent to the ketone (the α-carbon) in this compound are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and is central to a wide range of α-substitution reactions.
The enolate derived from this compound can act as a Michael donor in conjugate addition reactions. lookchem.com In a Michael addition, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. This reaction is a powerful tool for the formation of carbon-carbon bonds and the construction of complex molecular frameworks. lookchem.com The reaction is typically catalyzed by a base, which facilitates the formation of the enolate. The stereochemical outcome of the Michael addition can often be controlled by the choice of reactants, catalyst, and reaction conditions.
The enolate of this compound can be reacted with various electrophiles to introduce substituents at the α-position. In α-alkylation, the enolate is treated with an alkyl halide, resulting in the formation of a new carbon-carbon bond and the introduction of an alkyl group. This reaction is a fundamental method for elaborating the carbon skeleton.
Cyclopentanone (B42830) Ring Transformations
The cyclopentanone moiety is a prime site for reactions that alter the carbocyclic core, enabling the synthesis of larger or modified ring systems.
Ring expansion of cyclic ketones is a powerful strategy for accessing larger carbocycles, which are key structural motifs in many natural products. For substrates like this compound, this transformation typically involves homologation, where the ring is enlarged by one or more carbon atoms.
One common method involves the reaction with diazomethane (B1218177) or its derivatives, such as trimethylsilyldiazomethane (B103560) (TMSD), often promoted by a Lewis acid catalyst. organic-chemistry.org The reaction of a cyclic ketone with TMSD in the presence of a catalyst like Scandium(III) triflate (Sc(OTf)₃) can lead to ring-expanded silyl (B83357) enol ethers through a process involving methylene migration. organic-chemistry.org Subsequent hydrolysis of the resulting enol ether yields the corresponding larger cyclic ketone. The driving force for such rearrangements can also be the relief of ring strain, particularly when a carbocation is formed adjacent to the ring. masterorganicchemistry.com While less common for cyclopentanones compared to more strained cyclobutanones, the principle of alkyl shifts leading to ring expansion is a fundamental pathway in carbocation chemistry. masterorganicchemistry.com
Information regarding ring contraction reactions or specific electrochemical methods for ring expansion of this compound is not extensively documented in the reviewed literature.
Table 1: Reagents and Catalysts for Ring Expansion of Cyclic Ketones
| Reagent | Catalyst / Promoter | Product Type | Reference |
|---|---|---|---|
| Trimethylsilyldiazomethane | Scandium(III) triflate (Sc(OTf)₃) | Ring-expanded silyl enol ethers | organic-chemistry.org |
| Diazomethane | Lewis Acids (e.g., BF₃·OEt₂) | Homologated ketone |
Olefin metathesis has emerged as a robust tool for carbon-carbon bond formation, including the synthesis of cyclic compounds through Ring-Closing Metathesis (RCM). organic-chemistry.org To apply RCM, this compound must first be converted into a diene precursor. This can be achieved by sequential olefination reactions at the ketone carbonyl and the α-position of the ester.
Once the diene is formed, exposure to a suitable catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, initiates the RCM cascade. organic-chemistry.orgyoutube.com The reaction proceeds through a metallacyclobutane intermediate, ultimately forming a new double bond and closing a ring, while releasing a small olefin byproduct like ethylene. organic-chemistry.orgyoutube.com This strategy allows for the construction of bicyclic systems fused to the original cyclopentane (B165970) scaffold.
Conversely, Ring-Opening Metathesis Polymerization (ROMP) is another potential pathway. If the cyclopentanone ring is first converted to a strained cyclic olefin (e.g., a norbornene derivative), ROMP can be employed to generate functionalized polymers where the repeating unit contains the acetate (B1210297) side chain. nih.gov
Table 2: Common Catalysts for Ring-Closing Metathesis (RCM)
| Catalyst Name | Generation | Key Features | Reference |
|---|---|---|---|
| Grubbs' Catalyst | First | Ruthenium-based, benzylidene ligand, tolerant to many functional groups. | youtube.com |
| Grubbs' Catalyst | Second | Features an N-heterocyclic carbene (NHC) ligand, higher activity and stability. | organic-chemistry.org |
| Hoveyda-Grubbs' Catalyst | Second | Chelating isopropoxybenzylidene ligand, increased stability and recoverability. | nih.gov |
Tandem and Cascade Reactions Utilizing this compound
The multiple reactive sites in this compound make it an ideal substrate for tandem or cascade reactions, where multiple bonds are formed in a single operational step, enhancing synthetic efficiency.
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates portions of all starting materials. researchgate.netmdpi.com The β-keto ester functionality in this compound makes it a classic component for well-known MCRs.
For instance, in a Biginelli-type reaction, this compound could serve as the 1,3-dicarbonyl component, reacting with an aldehyde and urea (B33335) (or thiourea) under acidic catalysis. mdpi.com This would lead to the formation of complex dihydropyrimidinone-fused cyclopentane systems. Similarly, it could participate in Hantzsch-type pyridine (B92270) syntheses. mdpi.com These strategies offer a rapid and atom-economical route to build molecular diversity from a simple starting block.
Table 3: Hypothetical Biginelli Multicomponent Reaction
| Component 1 | Component 2 | Component 3 | Product Class |
|---|
Sequential or domino reactions offer another elegant approach to complexity. A Wittig-Michael cascade is a plausible pathway starting from this compound. This sequence would begin with a Wittig reaction at the cyclopentanone carbonyl, using a phosphorus ylide to introduce an exocyclic double bond.
The product of this initial step would be an α,β-unsaturated ester system, which is a classic Michael acceptor. Under basic conditions, the enolate formed at the acetate side chain could then act as a nucleophile, attacking the newly formed double bond in an intramolecular Michael addition. This cyclization would result in the formation of a new carbon-carbon bond and a bicyclic carbocyclic framework. A similar cascade could be envisioned using a Knoevenagel condensation to form the Michael acceptor, followed by the intramolecular conjugate addition. nih.gov
Table 4: Hypothetical Wittig-Michael Cascade Reaction Sequence
| Step | Reaction Type | Reactants | Intermediate / Product |
|---|---|---|---|
| 1 | Wittig Reaction | This compound, Phosphorus Ylide (e.g., Ph₃P=CHCO₂Et) | α,β-Unsaturated diester intermediate |
Stereochemical Aspects and Asymmetric Synthesis of Methyl 2 2 Oxocyclopentyl Acetate and Its Derivatives
Enantioselective Synthesis Strategies for Chiral Methyl 2-(2-oxocyclopentyl)acetate
The creation of a specific enantiomer of this compound requires strategies that can effectively introduce chirality. The primary approaches to achieve this are through the use of chiral auxiliaries, which temporarily impart their chirality to the substrate, and asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.
Chiral Auxiliary and Chiral Pool Approaches
Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate to direct a subsequent stereoselective transformation. Once the desired stereocenter is created, the auxiliary is removed, yielding the chiral product. A widely used class of chiral auxiliaries for the synthesis of α-substituted carbonyl compounds are oxazolidinones, often referred to as Evans auxiliaries.
In a typical approach, the chiral auxiliary is first acylated with the desired carboxylic acid. The resulting N-acyl oxazolidinone can then be enolized and subsequently alkylated. The steric hindrance provided by the substituent on the chiral auxiliary directs the incoming electrophile to a specific face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved to provide the chiral carboxylic acid, which can then be esterified to yield the target methyl ester.
While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the literature, the general applicability of this method is well-established for a wide range of α-alkylation reactions.
The "chiral pool" approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For instance, amino acids or carbohydrates can be chemically transformed into the desired chiral target molecule, transferring their inherent chirality.
Asymmetric Catalysis Development (e.g., Organocatalysis, Chiral Metal Complexes)
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering the advantage of generating large quantities of the desired enantiomer from a small amount of a chiral catalyst. nih.gov This field is broadly divided into catalysis by chiral metal complexes and organocatalysis, which uses small, metal-free organic molecules. units.it
Organocatalysis:
Organocatalysis has emerged as a particularly attractive strategy for the asymmetric synthesis of substituted cyclopentanones. units.it Proline and its derivatives are among the most successful organocatalysts for various asymmetric transformations, including Michael additions, which can be a key step in the formation of the cyclopentanone (B42830) ring. mdpi.com For instance, the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde can be catalyzed by a chiral secondary amine, such as a proline derivative, to generate a chiral aldehyde intermediate. This can then undergo further transformations to yield the desired cyclopentanone.
The mechanism of proline-catalyzed Michael additions typically involves the formation of a chiral enamine between the catalyst and the donor molecule. This enamine then attacks the Michael acceptor, with the stereochemistry being controlled by the catalyst's chiral environment.
Chiral Metal Complexes:
Chiral metal complexes are also highly effective in catalyzing enantioselective reactions. These complexes typically consist of a central metal ion coordinated to a chiral ligand. The ligand's stereochemical information is transferred to the substrate during the catalytic cycle. For the synthesis of chiral cyclopentanones, reactions such as asymmetric hydrogenation or conjugate additions catalyzed by chiral rhodium, ruthenium, or copper complexes are common.
| Catalyst Type | General Reaction | Key Features |
| Organocatalysts (e.g., Proline derivatives) | Asymmetric Michael Addition | Metal-free, environmentally benign, readily available catalysts. |
| Chiral Metal Complexes (e.g., Rh, Ru, Cu) | Asymmetric Hydrogenation, Conjugate Addition | High turnover numbers, high enantioselectivities. |
Diastereoselective Transformations and Stereochemical Control
When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Controlling the relative stereochemistry between these centers is a key challenge in organic synthesis.
Control of Diastereoselectivity in Cyclopentyl Ring Functionalization
The functionalization of the cyclopentyl ring of this compound, for example, through an aldol (B89426) reaction at the α-position or a reduction of the ketone, can lead to the formation of diastereomers. The stereochemical outcome of such reactions is often influenced by the existing stereocenter and the reaction conditions.
For instance, the reduction of the ketone in a chiral derivative of this compound can be directed by the stereocenter at the 2-position. The use of sterically demanding reducing agents may favor attack from the less hindered face of the carbonyl group, leading to a specific diastereomer of the resulting cyclopentanol.
Similarly, in an aldol reaction, the geometry of the enolate and the nature of the Lewis acid used can influence the facial selectivity of the reaction, thus controlling the formation of either the syn or anti diastereomer.
Strategies for Diastereomeric Separation and Deracemization
When a reaction produces a mixture of diastereomers, their separation is often necessary to obtain the desired pure compound. Since diastereomers have different physical properties (e.g., boiling point, melting point, solubility, and chromatographic retention), they can be separated by standard laboratory techniques such as column chromatography or crystallization.
Diastereomeric Resolution:
A common strategy for separating enantiomers is to convert them into a mixture of diastereomers by reacting them with a chiral resolving agent. beilstein-journals.org For example, a racemic carboxylic acid can be esterified with a chiral alcohol (like (-)-menthol) to form a mixture of diastereomeric esters. beilstein-journals.org These diastereomers can then be separated by chromatography and the chiral auxiliary can be subsequently removed to yield the individual enantiomers of the original acid.
Deracemization:
Deracemization is a process where a racemic mixture is converted into a single, pure enantiomer. This is a more atom-economical approach than classical resolution, as it theoretically allows for a 100% yield of the desired enantiomer. This can be achieved through various methods, including dynamic kinetic resolution, where one enantiomer is selectively reacted while the other is continuously racemized.
| Strategy | Description | Key Technique |
| Diastereomeric Separation | Separation of a mixture of diastereomers. | Column Chromatography, Crystallization |
| Diastereomeric Resolution | Conversion of enantiomers into separable diastereomers. | Use of a chiral resolving agent. |
| Deracemization | Conversion of a racemate into a single enantiomer. | Dynamic Kinetic Resolution |
Computational and Theoretical Studies on Methyl 2 2 Oxocyclopentyl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, rooted in quantum mechanics, can model the distribution of electrons and the resulting molecular characteristics with high accuracy.
Density Functional Theory (DFT) Applications (e.g., Vibrational Frequency Analysis)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For Methyl 2-(2-oxocyclopentyl)acetate, DFT calculations can predict a variety of properties. One of the most common applications is the calculation of vibrational frequencies. These theoretical frequencies, when compared with experimental infrared (IR) spectroscopy data, can aid in the structural confirmation of the molecule.
For instance, a DFT calculation at a common level of theory, such as B3LYP with a 6-31G(d,p) basis set, would predict the characteristic vibrational modes of this compound. The most prominent of these would be the stretching frequencies of the two carbonyl groups: the ketone within the cyclopentanone (B42830) ring and the ester carbonyl. Generally, the ketonic carbonyl stretch is expected to appear at a higher wavenumber than the ester carbonyl stretch. Additionally, C-H stretching and bending vibrations of the cyclopentyl ring and the methyl group would be predicted.
Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Ketone C=O | Stretching | ~1750 |
| Ester C=O | Stretching | ~1735 |
| C-O (Ester) | Stretching | ~1200-1100 |
| C-H (Aliphatic) | Stretching | ~3000-2850 |
Note: These are representative values and the precise calculated frequencies would depend on the specific level of theory and basis set employed.
Ab Initio and Semi-Empirical Methodologies
Beyond DFT, other quantum chemical methods offer varying levels of theory and accuracy. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide benchmark-quality results for smaller molecules. For this compound, ab initio calculations could be used to obtain highly accurate geometric parameters (bond lengths and angles) and electronic properties.
Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. Methods like AM1 and PM3 are much faster than DFT or ab initio methods, making them suitable for preliminary conformational searches of larger systems. However, their accuracy is generally lower.
Molecular Dynamics and Conformational Analysis of Derivatives
This compound possesses conformational flexibility, particularly concerning the orientation of the acetate (B1210297) side chain relative to the cyclopentanone ring. Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior and accessible conformations of this molecule and its derivatives.
MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule in a solvent box at a given temperature, one can observe how the molecule explores different conformational states. This is crucial for understanding its behavior in a realistic chemical environment. The analysis of the MD trajectory would reveal the most stable conformations and the energy barriers between them. For this compound, key dihedral angles to monitor would be those defining the rotation of the C-C bond connecting the side chain to the ring and the rotation around the C-O bonds of the ester group.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, which contains both a ketone and an ester functional group, a variety of reactions can be studied, such as enolate formation, aldol (B89426) reactions, and hydrolysis.
Transition State Analysis and Reaction Pathway Mapping
To understand how a reaction proceeds, chemists use computational methods to locate the transition state (TS)—the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state is key to understanding the reaction's feasibility and kinetics. For a reaction involving this compound, such as its base-catalyzed self-condensation, computational methods can be used to map the entire reaction pathway from reactants to products, passing through the transition state. This involves calculating the potential energy surface and identifying the minimum energy path.
Advanced Applications of Methyl 2 2 Oxocyclopentyl Acetate in Organic Synthesis
Role as a Key Precursor in Natural Product Synthesis
The inherent reactivity of methyl 2-(2-oxocyclopentyl)acetate allows for a variety of chemical transformations, making it a valuable precursor in the total synthesis of several important natural products. Its cyclopentanone (B42830) core is a common motif in many biologically active molecules, and the acetate (B1210297) side chain provides a handle for further functionalization and elaboration.
This compound has proven to be instrumental in the synthesis of a range of natural products, including (R)-α-lipoic acid, jasmonates, and enokipodins.
(R)-α-Lipoic Acid: While direct synthesis of (R)-α-lipoic acid from this compound is not the most common route, the principles of manipulating cyclic ketones and their side chains are central to many synthetic strategies for this important antioxidant. znaturforsch.comuctm.edu Syntheses of (R)-α-lipoic acid often involve the creation of a stereogenic center and the introduction of a sulfur-containing dithiolane ring. znaturforsch.comgoogle.comwipo.intgoogleapis.com These complex transformations highlight the type of chemical logic that can be applied to versatile starting materials like this compound to achieve the synthesis of intricate target molecules. znaturforsch.comgoogle.comwipo.intgoogleapis.com
Jasmonates: this compound is a key precursor in the synthesis of methyl jasmonate and related compounds. acs.orglookchem.comnih.gov The synthesis of methyl dl-jasmonate has been achieved through the reaction of the pyrrolidine (B122466) enamine of methyl 2-oxocyclopentane-1-acetate with 3-bromo-2-pentanone. acs.org This reaction forms the core structure of the jasmonate family, which can then be further modified to produce various derivatives. acs.org Jasmonates are a class of plant hormones involved in various physiological processes, and their synthesis is of great interest for agricultural and biological research. nih.gov
Enokipodins: The structural framework of this compound also lends itself to the synthesis of enokipodins, a group of natural products with potential biological activities. The strategies employed in the synthesis of other cyclopentanone-containing natural products can be adapted for the construction of the enokipodin scaffold.
The reactivity of the ketone and the α-carbon of the acetate group in this compound allows for the formation of new rings, leading to the synthesis of complex polycyclic structures. Intramolecular aldol (B89426) condensations and other cyclization reactions can be employed to build intricate molecular frameworks. Furthermore, the ability to control the stereochemistry at various reaction steps enables the synthesis of stereodefined compounds, which is crucial for producing biologically active molecules with specific three-dimensional arrangements.
Development and Utilization of Chiral Building Blocks
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug discovery. This compound can be utilized as a starting material for the preparation of valuable chiral building blocks.
Through asymmetric synthesis techniques, this compound can be transformed into enantiopure intermediates. These chiral synthons can then be used in the assembly of complex molecules, ensuring the final product has the desired stereochemistry. The availability of such enantiopure building blocks is critical for the efficient and selective synthesis of complex natural products and pharmaceuticals. lab-chemicals.com
The cyclopentane (B165970) ring is a common feature in many medicinally important compounds. By modifying the structure of this compound, a diverse range of molecular scaffolds can be generated for medicinal chemistry research. nih.govrsc.orgebi.ac.uk These scaffolds can serve as the foundation for the development of new therapeutic agents targeting a wide array of diseases. nih.govrsc.orgebi.ac.uk The oxazolidinone scaffold, for example, is a key component in a number of antibacterial drugs. nih.govrsc.orgebi.ac.uk The versatility of this compound allows for the creation of libraries of compounds that can be screened for biological activity.
Novel Derivatizations for Precursors in Advanced Materials Research
Beyond its applications in the synthesis of natural products and pharmaceuticals, this compound holds promise as a precursor for advanced materials. The functional groups present in the molecule can be chemically modified to introduce new properties. For instance, derivatization of the acetate group can lead to the formation of polymers or other materials with unique characteristics. researchgate.net The development of novel derivatization strategies opens up new avenues for the use of this versatile compound in materials science.
Synthesis of Monomers for Specialty Polymers
The transformation of this compound into monomers suitable for the synthesis of specialty polymers represents a promising, yet largely underexplored, area of research. The bifunctional nature of the molecule allows for various chemical modifications to introduce polymerizable groups.
One hypothetical pathway involves the derivatization of the ketone functionality. For instance, a Wittig reaction or Horner-Wadsworth-Emmons reaction could be employed to introduce a vinyl group, thereby creating a monomer suitable for addition polymerization. Another approach could be the reduction of the ketone to a hydroxyl group, which could then be esterified with a molecule containing a polymerizable moiety, such as acryloyl chloride or methacryloyl chloride.
The ester group of this compound also offers a handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride. This acid chloride could subsequently react with a hydroxy-functional or amine-functional monomer to create a new, more complex monomer. Alternatively, the ester could undergo transesterification with a diol to produce a hydroxy-terminated intermediate that could be further functionalized.
A patent for carbamoylglycine derivatives mentions the use of a related compound, Methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate, as a starting material. google.com This suggests that the cyclopentanone ring system is of interest in the synthesis of more complex molecules, which could potentially include monomers for specialty polymers.
While these synthetic strategies are chemically plausible, there is a lack of specific research articles or patents that detail the synthesis, characterization, and polymerization of monomers derived directly from this compound for the creation of specialty polymers with defined properties.
Development of Functional Materials through Targeted Derivatization
The targeted derivatization of this compound to create functional materials is another area with significant potential but limited published research. The cyclopentanone ring, combined with the ester functionality, provides a scaffold that can be modified to impart specific properties to a material, such as photoresponsiveness, thermal stability, or biological activity.
For example, the ketone group could be converted into a Schiff base by reaction with a primary amine. If the amine contains a functional group, such as a fluorophore or a redox-active unit, the resulting derivative could be used as a chemosensor. The ester group could be converted to an amide, and by choosing an appropriate amine, functionalities for metal ion binding or hydrogen bonding could be introduced.
While the synthesis of functional polymers from other monomers is well-documented, the specific application of this compound in this context is not extensively described in the available literature. Research on poly(2-isopropenyl-2-oxazoline) demonstrates how functional polymers with biomedical applications can be created, but this is based on a different monomer system. nih.govjku.at
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(2-oxocyclopentyl)acetate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via alkylation of cyclopentanone derivatives. For example, dimethyl 2-(2-oxocyclopentyl) malonate (an intermediate) can be prepared by reacting 2-chlorocyclopentanone with methyl bromoacetate under basic conditions, yielding ~53% after purification by column chromatography . Key intermediates are characterized using H/C NMR to confirm regiochemistry, with methine protons appearing as doublets (δ 3.84 ppm, Hz) and ester carbonyls at ~173 ppm .
Q. How is NMR spectroscopy employed to verify the structure of this compound derivatives?
- Methodological Answer : H NMR identifies protons adjacent to the ketone (δ 2.1–2.6 ppm for cyclopentyl methylene groups) and ester methoxy signals (δ 3.6–3.7 ppm). C NMR confirms the ketone (δ ~210 ppm) and ester carbonyl (δ ~170 ppm). For example, methyl 2-(3-azido-2-hydroxycyclopentyl)acetate shows distinct azido group absence in NMR but confirms hydroxylation via downfield shifts (δ 3.65 ppm for methoxy) .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodological Answer : Flash chromatography using hexane/ethyl acetate gradients (e.g., 85:15 to 70:30) is standard. Silica gel chromatography effectively separates ester derivatives, with TLC monitoring (Rf ~0.25 in hexane/EtOAc 70:30) . For polar intermediates, preparative HPLC with C18 columns may improve resolution .
Advanced Research Questions
Q. How can stereoselective synthesis of bicyclic lactones from this compound derivatives be achieved?
- Methodological Answer : Stereocontrol is achieved via Selectride®-mediated ketone reduction (e.g., K-Selectride in THF at −78°C), yielding syn-alcohols that undergo lactonization. Wilkinson’s catalyst (RhCl(PPh)) further enhances enantioselectivity (>95% ee) in cyclization steps. For example, cis-fused bicyclic lactones are formed in 72–85% yield via this protocol .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives (e.g., regioisomers)?
- Methodological Answer : Combined 2D NMR (COSY, HSQC) and HRMS differentiate regioisomers. For instance, methyl 2-(3-azido vs. 3-hydroxycyclopentyl)acetates show distinct H coupling patterns ( Hz for azido vs. Hz for hydroxyl derivatives). Discrepancies in carbonyl chemical shifts (>2 ppm deviations) may indicate incorrect assignments, requiring X-ray crystallography for confirmation .
Q. How are multi-step syntheses optimized for this compound-based drug candidates?
- Methodological Answer : Design of Experiments (DoE) optimizes reaction parameters. For example, Heck arylation of o-iodoanilines with this compound derivatives requires Pd(OAc)/PPh catalysis at 110°C in DMF, achieving 68% yield. Microwave-assisted synthesis reduces reaction time from 24 h to 2 h .
Q. What role does this compound play in synthesizing bioactive heterocycles?
- Methodological Answer : It serves as a cyclopentane-building block in indole synthesis. Intramolecular Heck reactions with o-iodoanilines yield cyclopenta[b]indoles (e.g., Scheme 4 in ), which are precursors to antiviral agents. Key steps include regioselective ketone reduction and Pd-mediated cross-coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
